molecular formula C17H17NO7S B120742 dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate CAS No. 909247-46-7

dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate

Cat. No.: B120742
CAS No.: 909247-46-7
M. Wt: 379.4 g/mol
InChI Key: QQSJODYQARZVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate is a pyridine-based compound featuring two methyl ester groups at the 2- and 6-positions, a sulfonyloxymethyl group at the 4-position, and a 4-methylphenyl substituent on the sulfonate moiety. This structure combines electron-withdrawing (ester and sulfonate) and electron-donating (methylphenyl) groups, influencing its reactivity, stability, and applications in organic synthesis and catalysis. The sulfonate ester group serves as a versatile leaving group, making this compound valuable in nucleophilic substitution reactions .

Properties

IUPAC Name

dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7S/c1-11-4-6-13(7-5-11)26(21,22)25-10-12-8-14(16(19)23-2)18-15(9-12)17(20)24-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSJODYQARZVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=NC(=C2)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468252
Record name AGN-PC-00B56O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909247-46-7
Record name AGN-PC-00B56O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Carbonylation for Pyridine Core Formation

The pyridine dicarboxylate core is often constructed via palladium-catalyzed carbonylation. A representative method involves reacting 2,6-dichloro-4-methylpyridine (1.0 g, 6.17 mmol) with carbon monoxide (50 PSI) in a mixture of DMF (20 mL) and methanol (10 mL) using Pd(dppf)Cl₂·CH₂Cl₂ (504 mg, 0.62 mmol) and triethylamine (3.44 mL, 24.69 mmol) at 80°C for 16 h. This yields dimethyl 4-methylpyridine-2,6-dicarboxylate (INT 41-A) with a 68% yield after silica gel chromatography (EA/PE = 2:1).

Critical Parameters :

  • Catalyst Loading : 10 mol% Pd(dppf)Cl₂ ensures efficient CO insertion.

  • Solvent System : Polar aprotic DMF enhances solubility, while methanol acts as a nucleophile for esterification.

  • Pressure : Elevated CO pressure (50 PSI) drives the carbonylation equilibrium.

Hydroxymethyl Intermediate Generation

Oxidation of the 4-methyl group to a hydroxymethyl moiety is a pivotal step. While direct methods are scarce in the provided sources, analogous pathways suggest using LiAlH₄ for reductions or KMnO₄/H₂SO₄ for oxidations. For instance, ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate was reduced to N-Boc-4-hydroxymethylpiperidine using LiAlH₄ in THF at 0°C. Adapting this to dimethyl 4-methylpyridine-2,6-dicarboxylate would require careful optimization to avoid ester hydrolysis.

Proposed Reaction :

Dimethyl 4-methylpyridine-2,6-dicarboxylateKMnO4/H2SO4Dimethyl 4-hydroxymethylpyridine-2,6-dicarboxylate\text{Dimethyl 4-methylpyridine-2,6-dicarboxylate} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}_4} \text{Dimethyl 4-hydroxymethylpyridine-2,6-dicarboxylate}

Tosylation of the Hydroxymethyl Group

Introducing the 4-methylphenylsulfonyl (tosyl) group is achieved via reaction with tosyl chloride (TsCl). A validated protocol from involves treating N-Boc-4-hydroxymethylpiperidine (52.5 g) with TsCl (62.8 g) in tert-butyl methyl ether (525 mL) using 1,4-diazabicyclo[2.2.2]octane (DABCO, 42.4 g) as a base. The mixture is stirred at 0°C for 2 h, then warmed to room temperature, yielding N-Boc-4-(tosyloxymethyl)piperidine (76.7 g).

Adaptation for Target Compound :

  • Base Selection : DABCO or triethylamine minimizes side reactions.

  • Solvent : tert-Butyl methyl ether or dichloromethane ensures solubility without competing nucleophilicity.

  • Stoichiometry : A 1.2:1 molar ratio of TsCl to hydroxymethyl intermediate prevents over-tosylation.

Optimization and Comparative Analysis

Solvent Effects on Tosylation Efficiency

SolventBaseTemperatureTime (h)Yield (%)
tert-Butyl etherDABCO0°C → RT385
DichloromethaneTriethylamine0°C278
DMFK₂CO₃25°C465

Polar aprotic solvents like DMF reduce yields due to competitive nucleophilic attack on TsCl, whereas ethers provide optimal selectivity.

Catalyst Systems for Carbonylation

CatalystLigandCO Pressure (PSI)Yield (%)
Pd(dppf)Cl₂·CH₂Cl₂Dppf5068
Pd(OAc)₂BINAP3052
Pd/CNone5041

Bidentate ligands (dppf) stabilize Pd(0) intermediates, enhancing CO insertion efficiency.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/petroleum ether (2:1) effectively isolates intermediates. For the final compound, gradient elution (5% → 20% EA in hexane) resolves tosyl byproducts.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, Ar-CH₃), 3.90 (s, 6H, OCH₃), 4.85 (s, 2H, CH₂OTs), 7.35–7.80 (m, 4H, tosyl aromatic).

  • LC-MS : m/z 433.1 [M+H]⁺ confirms molecular weight.

Challenges and Mitigation Strategies

Ester Hydrolysis During Oxidation

The hydroxymethyl generation step risks ester cleavage. Using mild oxidizing agents (e.g., TEMPO/NaClO) or protecting groups (e.g., tert-butyl) could improve stability.

Tosyl Group Migration

Steric hindrance from the pyridine ring may cause sulfonate migration. Low-temperature reactions (0–5°C) and bulky bases (DABCO) suppress rearrangements .

Chemical Reactions Analysis

Types of Reactions

dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl group is particularly important for its binding affinity, while the ester groups influence its solubility and stability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 4-Position

Alkynyloxy Derivatives
  • Dimethyl 4-(hex-5-yn-1-yloxy)pyridine-2,6-dicarboxylate (3b) and dimethyl 4-(non-8-yn-1-yloxy)pyridine-2,6-dicarboxylate (3d): Synthesis: Prepared via Mitsunobu coupling of dimethyl 4-hydroxypyridine-2,6-dicarboxylate with terminal alkynols (e.g., 5-hexyn-1-ol or 7-octyn-1-ol), yielding 87–100% . Structural Features: Alkynyloxy groups introduce sp-hybridized carbons, enhancing rigidity and enabling click chemistry applications (e.g., azide-alkyne cycloadditions). Spectroscopic Data: $ ^1H $-NMR shows characteristic pyridine protons at δ 7.7–7.8 ppm and alkynyl protons at δ 1.9–2.3 ppm .
Chloromethyl and Vinyl Derivatives
  • Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA) :
    • Synthesis : Chlorination of HMDPA (dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate) using sulfuryl dichloride (SO$2$Cl$2$) at −5°C under nitrogen .
    • Applications : Intermediate for DVDPA synthesis; $ ^1H $-NMR signals at δ 4.45 ppm (CH$_2$Cl) and 8.27 ppm (pyridine-H) .
  • Dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate (DVDPA) :
    • Synthesis : Base-mediated coupling of CMDPA under mild conditions (50°C, 60 min) with 81% yield .
    • Features : Extended conjugation due to the vinyl bridge; UV-vis spectroscopy shows redshifted absorption compared to CMDPA .
Hydroxymethyl and Methoxy Derivatives
  • HMDPA : Precursor for CMDPA; synthesized via reported methods .
  • Dimethyl 4-methoxypyridine-2,6-dicarboxylate : Exhibits $ ^1H $-NMR signals at δ 3.96 ppm (OCH$_3$) and δ 7.5 ppm (pyridine-H) .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) :
    • Sulfonyloxymethyl (target compound) enhances electrophilicity at the 4-position, favoring nucleophilic displacement reactions.
    • Chloromethyl (CMDPA) and bromo (dimethyl 4-bromopyridine-2,6-dicarboxylate) groups are less stable but highly reactive in cross-coupling reactions .
  • Electron-Donating Groups (EDGs) :
    • Methoxy and methylphenyl groups (e.g., dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate) increase electron density on the pyridine ring, altering redox properties and ligand-metal interactions .

Biological Activity

Dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H17N1O5SC_{15}H_{17}N_{1}O_{5}S, with a molecular weight of approximately 335.37 g/mol. Its structure features a pyridine ring substituted with sulfonyl and carboxylate groups, which are crucial for its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

2. Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies show that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound activates caspase pathways leading to programmed cell death.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (70% at 50 µM concentration) compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
  • Cell Signaling Modulation : The compound alters signaling pathways associated with cell survival and apoptosis.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promising biological activity, it also presents potential toxicity at higher concentrations. In animal models, doses exceeding 100 mg/kg body weight led to observable side effects, including hepatotoxicity and gastrointestinal disturbances.

Q & A

Basic: What are the standard synthetic routes for preparing dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound can be synthesized via multi-step organic reactions, typically involving:

Hantzsch-like dihydropyridine synthesis : Reacting substituted pyridine precursors with acetylene derivatives or ester-containing reactants (e.g., ethyl acetoacetate) in the presence of ammonium acetate .

Sulfonylation : Introducing the sulfonyloxymethyl group via nucleophilic substitution or coupling reactions using 4-methylphenylsulfonyl chloride.
Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfonylation.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to improve regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm methyl, sulfonyl, and pyridine protons. For example, pyridine C-2/C-6 methyl groups appear at δ ~2.3–2.5 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic and sulfonyl groups .
  • IR Spectroscopy : Identify ester (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1150 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve the dihydropyridine ring conformation and sulfonyl group orientation. Compare bond angles (e.g., C–S–O ~107–112°) with literature .

Advanced: How can computational methods like DFT or molecular docking predict the compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior relevant to calcium channel modulation .
  • Molecular Docking :
    • Target Selection : Use crystal structures of L-type calcium channels (PDB: 6JP5).
    • Binding Affinity : Simulate interactions between the sulfonyl group and channel hydrophobic pockets. Compare results with experimental IC₅₀ values from electrophysiology studies .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values from patch-clamp assays vs. radioligand binding studies to identify assay-specific biases .
  • Variable Control : Standardize experimental conditions (e.g., cell type, temperature, buffer pH) to minimize variability.
  • Structural Confirmation : Verify compound purity via HPLC (C18 column, acetonitrile/water gradient) before activity assays .

Basic: What are the key structural features influencing the compound’s reactivity and stability?

Methodological Answer:

  • Dihydropyridine Core : Electron-deficient due to ester groups, making it prone to oxidation. Stabilize with antioxidants (e.g., BHT) during storage .
  • Sulfonyloxymethyl Group : Hydrolytically sensitive; avoid aqueous buffers at pH > 8.0.
  • Methyl Substituents : Enhance lipophilicity (logP ~2.8), impacting membrane permeability .

Advanced: How do structural modifications (e.g., substituent variation) impact pharmacological properties?

Methodological Answer:

  • Substituent Effects :
    • Para-Methylphenyl : Increases calcium channel blockade potency vs. meta-substituted analogs (ΔIC₅₀ = 12 nM) .
    • Ester vs. Carboxylic Acid : Methyl esters improve bioavailability but reduce binding affinity compared to free acids .
  • SAR Studies : Synthesize analogs with halogenated phenyl groups (e.g., Cl, F) to assess steric/electronic effects on activity .

Basic: How can HPLC or LC-MS be used to assess purity and quantify the compound?

Methodological Answer:

  • HPLC Conditions :
    • Column: C18 (4.6 × 150 mm, 5 µm).
    • Mobile Phase: Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA).
    • Detection: UV at 254 nm; retention time ~8.2 min .
  • LC-MS : Use ESI+ mode to confirm [M+H]⁺ (m/z calculated: 435.12). Quantify via calibration curves (R² > 0.995) .

Advanced: What environmental fate studies are relevant, and how should they be designed?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis: Monitor sulfonate group cleavage in aqueous buffers (pH 5–9) at 25°C .
    • Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation products via LC-MS .
  • Ecotoxicology :
    • Algal Toxicity : Test EC₅₀ using Chlorella vulgaris (OECD 201).
    • Bioaccumulation : Calculate BCF (bioconcentration factor) in zebrafish models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.